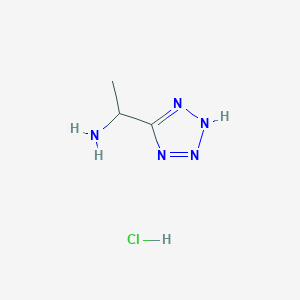
1-(2H-tétrazol-5-yl)éthanamine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Applications De Recherche Scientifique
1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly as a bioisostere for carboxylic acids.
Industry: The compound is used in the development of high-energy materials and coordination chemistry as ligands.
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of tetrazole derivatives, which are often used in medical, environmental, and industrial research due to their unique chemical structure and biological activity.
Mode of Action
Biochemical Pathways
Given its classification as a tetrazole derivative, it may influence pathways similar to those affected by other compounds in this class. More research is needed to identify the specific pathways and their downstream effects.
Result of Action
As a tetrazole derivative, it may have effects similar to other compounds in this class. More research is needed to describe these effects in detail.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride can be synthesized through various methods. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can be applied to a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides . Another method involves the use of powerful diazotizing reagents like fluorosulfonyl azide, which enables the synthesis of tetrazoles under mild conditions .
Industrial Production Methods
Industrial production of 1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride often involves the use of environmentally benign, cost-effective, and high-yielding protocols. For example, L-proline can be used as a catalyst to synthesize 5-substituted 1H-tetrazoles from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides . This method offers simple experimental procedures, short reaction times, and excellent yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different tetrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, fluorosulfonyl azide, and L-proline. Reaction conditions often involve aqueous environments, mild temperatures, and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
Major products formed from these reactions include various substituted tetrazoles, amine derivatives, and other nitrogen-rich compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrazole derivatives, such as:
Uniqueness
1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for carboxylic acids makes it particularly valuable in medicinal chemistry .
Propriétés
IUPAC Name |
1-(2H-tetrazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH/c1-2(4)3-5-7-8-6-3;/h2H,4H2,1H3,(H,5,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQZDTJRNONJQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57355-11-0 |
Source


|
| Record name | 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2408704.png)


![ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)


![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)

![3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2408713.png)

![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)



